1-Chloro-4,5-difluoro-2-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
1-chloro-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
FEGAFLHLRQQMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 4,5 Difluoro 2 Methoxybenzene
De Novo Synthesis Approaches
The construction of the 1-Chloro-4,5-difluoro-2-methoxybenzene scaffold from simpler precursors is a cornerstone of its manufacturing process. These de novo approaches are broadly categorized into regioselective halogenation strategies and methodologies for introducing the methoxy (B1213986) group.
Regioselective Halogenation Strategies
Achieving the precise substitution pattern of the target molecule requires careful control of halogenation reactions. The directing effects of existing substituents on the aromatic ring are harnessed to install chlorine and fluorine atoms at the desired positions.
A primary route to the target compound involves the direct and regioselective chlorination of a difluoromethoxybenzene precursor, most commonly 3,4-difluoroanisole. This electrophilic aromatic substitution is guided by the activating, ortho-, para- directing methoxy group. The reaction is typically performed using a chlorinating agent in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine source.
Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂). Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are often employed to polarize the chlorinating agent. google.comgoogle.com The reaction conditions are optimized to favor monochlorination and achieve high regioselectivity.
| Precursor | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|---|
| 3,4-Difluoroanisole | SO₂Cl₂ | AlCl₃ or FeCl₃ | Dichloromethane or neat | 0 - 25 | Good to High |
| o-Difluorobenzene (analogous) | Cl₂ | AlCl₃ | Neat or CCl₄ | 20 - 80 | ~88% (for monochlorination) google.com |
An alternative, more intricate strategy involves the use of Directed ortho Metalation (DoM). This powerful technique utilizes a directing metalating group (DMG) to achieve high regioselectivity in the functionalization of aromatic rings. The methoxy group is an effective DMG, capable of directing a strong base to deprotonate the adjacent ortho position.
The synthesis could hypothetically proceed from a precursor like 1-chloro-2,3-difluorobenzene. However, a more common DoM approach would start with an anisole (B1667542) derivative. For instance, starting with 3,4-difluoroanisole, the methoxy group directs lithiation exclusively to the C2 position upon treatment with a strong organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net
The resulting aryllithium intermediate is then quenched with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆), to install the chlorine atom at the C2 position, yielding the desired product. This method offers excellent control over regiochemistry, as the site of metalation is determined by the coordinating ability of the DMG.
| Precursor | Base | Solvent | Temperature (°C) | Electrophile | Product |
|---|---|---|---|---|---|
| 3,4-Difluoroanisole | s-BuLi or n-BuLi | THF | -78 | N-chlorosuccinimide (NCS) | This compound |
Methoxy Group Introduction Methodologies
Approaches in this category focus on constructing the target molecule by introducing the methoxy group onto a pre-functionalized chlorodifluorobenzene ring system.
While not a direct synthesis of the methoxy group, the formation of related ether linkages, such as the chlorodifluoromethoxy group, provides insight into relevant synthetic technologies. For example, the synthesis of 4-(chlorodifluoromethoxy)aniline (B47862) involves the selective fluorination of a trichloromethoxybenzene precursor using hydrogen fluoride. google.com This type of transformation highlights the methods available for manipulating methoxy-type groups on highly halogenated benzene (B151609) rings, which can be relevant for alternative synthetic designs or the synthesis of related compounds. google.com
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. researchgate.net This reaction requires the ring to be activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide). stackexchange.comquora.com
A plausible synthetic route to this compound via SₙAr would start with a precursor like 1,2-dichloro-4,5-difluorobenzene. In this molecule, the chlorine and fluorine atoms act as leaving groups. The reaction with sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures would lead to the substitution of one of the halogens.
Regioselectivity is a key consideration. Generally, in SₙAr reactions, fluorine is a better leaving group than chlorine. The position of substitution is directed by the other halogens on the ring which act as moderately activating groups. The substitution would preferentially occur at the C2 position, replacing the chlorine atom to yield the final product. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the adjacent halogen atoms.
| Precursor | Nucleophile | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1,2-Dichloro-4,5-difluorobenzene | Sodium Methoxide (NaOCH₃) | DMF or DMSO | Elevated (e.g., 80-120 °C) | This compound |
Convergent and Divergent Synthetic Pathways
Detailed convergent or divergent synthetic pathways specifically targeting this compound are not readily found in current research. In theory, a convergent approach would involve the synthesis of complex fragments that are then combined to form the final product. A divergent strategy would start with a common intermediate that is then modified in different ways to produce a variety of related compounds. However, the application of these strategies to the target molecule has not been specifically described.
Utilizing Existing Halogenated Aromatic Scaffolds
The synthesis of polychlorofluoroaromatic compounds often begins with readily available halogenated precursors. For instance, the synthesis of the related compound 1-chloro-3,4-difluorobenzene (B1582247) can be achieved from 5-chloro-2-fluoroaniline (B1295075) through diazotization followed by thermal decomposition of the resulting diazonium salt. This suggests that a potential, though not explicitly documented, route to this compound could involve a multi-step process starting from a precursor like 1,2,4,5-tetrafluorobenzene (B1209435) or a suitably substituted chloro-difluoroaniline. Such a pathway would likely involve nucleophilic aromatic substitution to introduce the methoxy group, followed by or preceded by the introduction of the chlorine atom. However, specific reaction conditions, yields, and catalyst systems for this transformation are not detailed in the available literature.
Stereochemical Considerations in Synthesis
The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. As such, there are no stereocenters to consider during its synthesis. Therefore, stereochemical considerations are not a relevant aspect of its synthetic methodology.
Green Chemistry Principles in the Synthesis of this compound
While specific green chemistry applications for the synthesis of this compound are not reported, the broader field of synthesizing fluorinated aromatic compounds is increasingly adopting sustainable practices. These include the use of less hazardous reagents, development of catalytic processes to replace stoichiometric reagents, and the use of more environmentally benign solvents.
Catalyst Development for Enhanced Efficiency and Selectivity
Research into the catalytic synthesis of related compounds, such as the chlorination of arenes, has explored the use of various catalysts. For example, iron-catalyzed chlorination of aromatic compounds using tert-butyl hypochlorite (B82951) has been investigated as a potentially more environmentally friendly method. Furthermore, polyfluorinated alcohols have been shown to catalyze the electrophilic chlorination of some aromatic compounds. While these catalytic systems have been developed for other molecules, their applicability, efficiency, and selectivity for the specific synthesis of this compound have not been documented.
Table 1: Examples of Catalytic Systems in Related Aromatic Halogenation
| Catalyst System | Reaction Type | Substrate Class | Potential Relevance |
| Iron-based catalysts | Chlorination | Aromatic compounds | Potential for selective chlorination of a difluoroanisole precursor. |
| Polyfluorinated alcohols | Electrophilic chlorination | Arenes | May offer a metal-free catalytic route, though applicability is unknown. |
Flow Chemistry Applications for Continuous Production
Flow chemistry is a powerful tool for the safe and efficient production of chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of organo-fluorine compounds, which can involve such conditions, is an area where flow microreactors have shown significant promise. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety profiles. While the application of flow chemistry to the synthesis of substituted pyrazoles and other fluorinated compounds has been demonstrated, there are no specific reports on the continuous production of this compound.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 1 Chloro 4,5 Difluoro 2 Methoxybenzene
Electrophilic Aromatic Substitution (EAS) Reactivity Profiling
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome of such reactions on a substituted benzene is dictated by the electronic properties of the existing substituents.
The directing effects of the substituents on 1-chloro-4,5-difluoro-2-methoxybenzene are a combination of inductive and resonance effects.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. This is due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions.
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate.
Reaction conditions such as the nature of the electrophile, the solvent, and the temperature can significantly influence the outcome of EAS reactions. For a deactivated ring system like this compound, harsher conditions (e.g., stronger Lewis acids, higher temperatures) might be necessary to drive the reaction forward. However, such conditions could also lead to a decrease in regioselectivity or the formation of undesired byproducts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction for highly halogenated and electron-deficient aromatic compounds.
The presence of electron-withdrawing fluorine atoms is expected to activate the aromatic ring towards nucleophilic attack. In SNAr reactions, the rate of displacement of a halogen is generally F > Cl > Br > I. Therefore, it is plausible that one of the fluorine atoms would be more susceptible to displacement by a strong nucleophile than the chlorine atom, provided the attack occurs at an activated position. The positions of the halogens relative to each other and to the methoxy group would determine the most likely site of substitution.
For less reactive systems, activation strategies are often employed to facilitate SNAr reactions. These can include the use of strong electron-withdrawing groups ortho or para to the leaving group, the use of highly polar aprotic solvents to solvate the intermediate Meisenheimer complex, and the application of high temperatures or microwave irradiation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine and carbon-fluorine bonds in this compound could potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. Generally, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl >> F. Thus, the C-Cl bond would be the most likely site for oxidative addition to a low-valent transition metal catalyst (e.g., palladium or nickel). The C-F bonds are typically much less reactive and would likely require specialized catalytic systems for activation.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. This palladium-catalyzed reaction is highly valued for its functional group tolerance and generally mild reaction conditions. wikipedia.orgorganic-chemistry.org
In the context of this compound, the chlorine atom serves as the leaving group for the coupling reaction. The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a palladium(0) species. This is followed by transmetalation with a boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst. organic-chemistry.org
The electronic nature of this compound influences its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing fluorine atoms can enhance the rate of oxidative addition, a key step in the catalytic cycle. The methoxy group, being ortho to the chlorine, can also play a role in the reaction's efficiency through steric and electronic effects. A general representation of this reaction is the coupling with phenylboronic acid to yield 4,5-difluoro-2-methoxybiphenyl.
A representative, albeit hypothetical, set of reaction conditions for the Suzuki-Miyaura coupling of this compound is presented in the table below.
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 79 |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines. wikipedia.org The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
For this compound, the chlorine atom is displaced by an amine nucleophile. The reaction's success often depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.orgnih.gov The electron-deficient nature of the aromatic ring, due to the fluorine substituents, can facilitate the nucleophilic attack of the amine.
A hypothetical example is the reaction of this compound with morpholine (B109124) to produce 4-(4,5-difluoro-2-methoxyphenyl)morpholine. The table below illustrates potential reaction conditions for the Buchwald-Hartwig amination of this substrate.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 92 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | t-BuOH | 90 | 88 |
Sonogashira, Heck, and Stille Couplings for C-C Bond Formation
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in forming carbon-carbon bonds with this compound.
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This reaction would lead to the formation of an alkynyl-substituted difluoromethoxybenzene derivative. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex. wikipedia.org
The Heck reaction couples the aryl halide with an alkene. This reaction proceeds via a different mechanism involving migratory insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination.
The Stille coupling utilizes an organotin reagent as the carbon nucleophile. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.
A hypothetical data table showcasing these C-C bond-forming reactions is provided below.
| Coupling Reaction | Reagent | Catalyst System | Base/Additive | Solvent | Product |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 1-(4,5-Difluoro-2-methoxyphenyl)-2-phenylethyne |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 1-(4,5-Difluoro-2-methoxyphenyl)-2-phenylethene |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 4,5-Difluoro-2-methoxybiphenyl |
C-H Functionalization and Derivatization Strategies
Direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry, offering more atom-economical routes to complex molecules.
Directed C-H Activation at Ortho-Positions
The methoxy group in this compound can act as a directing group for C-H activation at the ortho position (C3). acs.org Transition metal catalysts, such as palladium or rhodium, can coordinate to the oxygen of the methoxy group, bringing the metal center in close proximity to the C3-H bond and facilitating its cleavage. This allows for the introduction of various functional groups at this position.
For instance, a directed C-H arylation could be envisioned, where a suitable palladium catalyst in the presence of an aryl halide would lead to the formation of a tri-substituted benzene ring. The efficiency of such reactions can be influenced by steric and electronic factors. nih.gov
Functional Group Interconversions and Further Derivatization
The existing functional groups on this compound provide avenues for further chemical modifications. The methoxy group can potentially be cleaved to reveal a phenol, which can then be subjected to a variety of reactions, such as etherification or esterification. However, such transformations would need to be compatible with the other substituents on the ring.
The products of the cross-coupling reactions described in section 3.3 also offer handles for further derivatization. For example, an alkyne introduced via Sonogashira coupling could undergo click chemistry or be hydrogenated to an alkene or alkane.
Radical Reactions and Single-Electron Transfer Processes
While ionic reactions are more common for aryl halides, radical reactions and single-electron transfer (SET) processes can also play a role in the chemistry of this compound. researchwithrutgers.com Under specific conditions, such as photolysis or in the presence of radical initiators, the carbon-chlorine bond can undergo homolytic cleavage to form an aryl radical. This highly reactive intermediate can then participate in a variety of transformations, including hydrogen atom abstraction or addition to unsaturated systems.
SET processes can be initiated by strong reducing or oxidizing agents, leading to the formation of radical ions. researchwithrutgers.com The subsequent reactivity of these species would be dictated by the reaction conditions and the nature of other molecules present in the system. The high electron affinity of the fluorinated benzene ring might make it susceptible to reductive SET processes.
Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 4,5 Difluoro 2 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 1-Chloro-4,5-difluoro-2-methoxybenzene would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The methoxy group would appear as a singlet, integrating to three protons. The precise chemical shifts (δ) and coupling constants (J) would be crucial for assigning the specific positions of the protons on the benzene (B151609) ring.
Expected ¹H NMR Data: A comprehensive analysis would require a data table detailing the chemical shift (in ppm), integration, multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (in Hz) for each proton.
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electronegativity of the substituents (chlorine, fluorine, and methoxy group). The carbon atoms directly bonded to fluorine would exhibit characteristic splitting (C-F coupling). The methoxy carbon would appear as a distinct signal in the upfield region of the spectrum.
Expected ¹³C NMR Data: A table of ¹³C NMR data would list the chemical shift for each carbon atom and any observed carbon-fluorine coupling constants.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Spin-Spin Interactions
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and the fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants would provide valuable information about their electronic environment and spatial relationships.
Expected ¹⁹F NMR Data: An interactive data table would present the chemical shifts and coupling constants for each fluorine nucleus, aiding in the definitive assignment of their positions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₇H₅ClF₂O) by comparing the experimentally measured mass with the calculated theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. In a hypothetical analysis of this compound, the fragmentation pattern would be expected to provide unambiguous confirmation of its structure.
The molecular ion peak (M+) would be anticipated, with its characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio). Subsequent fragmentation would likely involve the loss of a methyl group (-CH3) from the methoxy moiety, a common fragmentation pathway for anisole (B1667542) derivatives, leading to a significant [M-15]+ fragment. Further fragmentation could involve the loss of a carbonyl group (-CO), resulting in an [M-15-28]+ fragment. The cleavage of the C-Cl and C-F bonds would also produce characteristic fragments, and the analysis of their masses would help to pinpoint the location of these substituents on the benzene ring.
Table 1: Hypothetical Major Mass Spectrometric Fragments for this compound
| Fragment | Proposed Structure | Key Diagnostic Feature |
|---|---|---|
| [M]+ | C7H5ClF2O+ | Molecular ion with chlorine isotopic pattern |
| [M-CH3]+ | [C6H2ClF2O]+ | Loss of the methyl group from the ether |
| [M-CH3-CO]+ | [C5H2ClF2]+ | Subsequent loss of a carbonyl group |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the molecular vibrations of a compound. For this compound, the spectra would be expected to show characteristic bands corresponding to the vibrations of the substituted benzene ring, the C-Cl, C-F, and C-O bonds, and the methoxy group.
Key expected vibrational modes would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the benzene ring, and C-O-C stretching of the ether linkage. The C-F and C-Cl stretching vibrations would appear in the fingerprint region of the IR spectrum, and their precise frequencies would be influenced by their positions on the aromatic ring. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring.
Table 2: Predicted Prominent Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH3) | 2950-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | 1275-1200 | IR |
| C-F Stretch | 1250-1000 | IR |
X-ray Crystallography for Solid-State Structure Determination
The resulting crystal structure would reveal the planarity of the benzene ring and the orientation of the chloro, difluoro, and methoxy substituents. Intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which influence the packing of the molecules in the crystal lattice, could also be elucidated.
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of a compound and for separating it from isomers and impurities.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it would not only provide information on the purity of a sample but also confirm the identity of the main component and any impurities through their mass spectra. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase of the GC column. Different isomers of chloro-difluoro-methoxybenzene would be expected to have distinct retention times, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies on 1 Chloro 4,5 Difluoro 2 Methoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the geometric and electronic properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-Chloro-4,5-difluoro-2-methoxybenzene, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (geometry optimization) isroset.org. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The electronic structure, which includes the distribution of electron density and molecular orbital energies, can also be elucidated through DFT. These calculations are crucial for understanding the molecule's reactivity and physical properties. For similar substituted benzene (B151609) molecules, DFT has been successfully used to correlate theoretical findings with experimental data from techniques like FTIR and FT-Raman spectroscopy nih.gov.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Ab initio methods, which are based on first principles without experimental parameters, and semi-empirical methods, which incorporate some experimental data, are also used to study electronic properties. While ab initio calculations (like Hartree-Fock) provide a high level of theory, they are computationally intensive.
Semi-empirical methods (such as AM1, PM3, or MNDO) offer a faster, albeit less precise, alternative for larger molecules. These methods are particularly useful for initial conformational searches and for calculating electronic properties like ionization potential and electron affinity. For substituted aromatic compounds, these methods can provide valuable qualitative insights into the electronic behavior and reactivity of the molecule.
Analysis of Molecular Orbitals and Aromaticity
The arrangement and energies of molecular orbitals, particularly the frontier orbitals, are key to understanding a molecule's chemical behavior and electronic transitions.
HOMO-LUMO Gap Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer isroset.org. The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer possibilities within the molecule researchgate.net. For many organic molecules, a lower HOMO-LUMO energy gap is associated with enhanced biological activity and polarizability.
Interactive Data Table: Key Quantum Chemical Parameters (Note: The following table is a representative example of parameters that would be calculated in a typical DFT study. Specific values for this compound are not available and would require dedicated computational analysis.)
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |
| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO. |
| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO. |
| Global Hardness (η) | Resistance to change in electron distribution | Calculated from I and A. |
| Chemical Potential (μ) | The escaping tendency of electrons | Indicates stability against decomposition. |
| Electrophilicity Index (ω) | A measure of electrophilic power | Predicts reactivity with nucleophiles. |
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound would involve studying the rotation of the methoxy (B1213986) group relative to the benzene ring. Due to steric hindrance and electronic effects from the adjacent chlorine and fluorine atoms, the methoxy group may not lie perfectly in the plane of the aromatic ring. In similar chloro-dimethoxy-dimethylbenzene compounds, it has been observed that one methoxy group can be in the plane of the ring while another is oriented almost perpendicularly nih.gov. DFT calculations are instrumental in identifying the most stable conformer by calculating the potential energy surface as a function of the dihedral angle of the methoxy group.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate how the molecules pack in a solid state and behave in solution. A Molecular Electrostatic Potential (MEP) map, which can be generated from DFT calculations, would visualize the electron density distribution and highlight regions susceptible to intermolecular interactions. The electronegative fluorine, chlorine, and oxygen atoms would create regions of negative potential, while hydrogen atoms of the methoxy group would be sites of positive potential, guiding interactions with neighboring molecules.
Rotational Barriers and Steric Effects of Substituents
Computational investigations on ortho-substituted tertiary aromatic amides have demonstrated that the presence of an ortho-chloro substituent significantly increases the rotational barriers around both the N-C(O) and C-C(O) axes. nih.govfigshare.com This effect is attributed to steric hindrance between the ortho-substituent and the amide group. nih.govfigshare.com Analogously, for this compound, a notable steric repulsion is anticipated between the chlorine atom and the methoxy group. This interaction would likely lead to a higher energy barrier for the rotation of the methoxy group compared to an unsubstituted or meta/para-substituted analogue.
Density Functional Theory (DFT) calculations are a common approach to determine these rotational barriers. mdpi.commdpi.com By systematically rotating the dihedral angle of the C-C-O-C bond and calculating the corresponding energy at each step, a potential energy surface can be generated. The energy difference between the most stable (ground state) conformation and the highest energy (transition state) conformation represents the rotational barrier. For this compound, the ground state conformation would likely involve the methoxy group's methyl group pointing away from the bulky chlorine atom to minimize steric clash. The transition state would likely occur when the methyl group is eclipsing the chlorine atom.
The magnitude of this rotational barrier is influenced by a combination of steric repulsion and electronic effects. The electron-withdrawing nature of the chlorine and fluorine atoms can also modulate the electron density of the aromatic ring and the C-O bond, which in turn can affect the rotational barrier.
| Compound Analogue | Substituent | Computational Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|---|
| ortho-Halogen-substituted N-benzhydrylformamides | ortho-Iodo | M06-2X/6-311+G | 9.8 |
| N-Benzhydrylformamide | None | M06-2X/6-311+G | 2.5 |
| 2,2'-Disubstituted Biphenyls | Varying ortho groups | DFT | 10-35 |
Hydrogen Bonding and Halogen Bonding Interactions
The presence of fluorine and chlorine atoms in this compound introduces the possibility of forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole). foragerone.comuoa.grmdpi.com Additionally, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
Halogen Bonding: Computational studies have shown that halogen bonds are highly directional interactions. foragerone.com The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached. nih.gov In this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding. Quantum chemical calculations, such as DFT, can be employed to investigate these interactions by mapping the electrostatic potential on the molecular surface to identify regions of positive potential (σ-holes) on the halogen atoms. foragerone.com These calculations can also determine the geometries and interaction energies of complexes formed between this compound and various Lewis bases (halogen bond acceptors).
Hydrogen Bonding: The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor, interacting with hydrogen bond donors. Computational methods can be used to model these interactions, providing information on the strength and geometry of the resulting hydrogen-bonded complexes.
| Interaction Type | Interacting Atoms | Typical Interaction Energy (kcal/mol) | Methodology |
|---|---|---|---|
| Halogen Bond | C-X···Lewis Base (X=Cl, F) | 1-10 | DFT, MP2 |
| Hydrogen Bond | O···H-Y | 3-15 | DFT, MP2 |
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. A particularly relevant reaction class for this compound is nucleophilic aromatic substitution (SNA r).
Transition State Characterization and Reaction Pathway Prediction
In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group, in this case, likely the chlorine atom. Computational studies can map out the potential energy surface for such a reaction, identifying the reactants, products, any intermediates (like a Meisenheimer complex), and the transition states connecting them. nih.gov
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete Meisenheimer intermediate. nih.gov However, recent computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously. nih.gov DFT calculations can be used to locate the transition state structures and calculate their energies. The nature of the transition state (whether it corresponds to a concerted or a stepwise pathway) can be determined by analyzing its geometry and vibrational frequencies (a transition state is characterized by a single imaginary frequency).
Kinetic and Thermodynamic Parameters for Chemical Transformations
| Parameter | Description | Computational Output |
|---|---|---|
| Activation Energy (ΔG‡) | Energy barrier to be overcome for the reaction to occur. | E(Transition State) - E(Reactants) |
| Reaction Enthalpy (ΔH) | Heat absorbed or released during the reaction. | H(Products) - H(Reactants) |
| Reaction Free Energy (ΔG) | Spontaneity of the reaction. | G(Products) - G(Reactants) |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
DFT calculations are a reliable method for predicting vibrational (infrared and Raman) spectra. isroset.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, studies on related compounds like 2,4-difluoro-1-methoxybenzene and 1-chloro-3-methoxybenzene have successfully used DFT to compute vibrational frequencies that show good agreement with experimental FT-IR and FT-Raman spectra. isroset.org
Electronic excitations and the resulting UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum. These theoretical spectra can be invaluable for interpreting experimental results and understanding the electronic structure of the molecule.
| Spectroscopic Technique | Predicted Property | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |
| UV-Vis Spectroscopy | Electronic Transition Energies and Oscillator Strengths (λmax) | TD-DFT |
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The available information is generally limited to basic compound identification and supplier listings, rather than detailed research applications. Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would not meet the standards of a detailed and informative scientific article.
Therefore, this article cannot be generated as requested due to the insufficient availability of specific research findings for "this compound" across the stipulated areas of advanced research applications.
Future Perspectives and Emerging Research Avenues for 1 Chloro 4,5 Difluoro 2 Methoxybenzene
Innovations in Sustainable and Catalytic Synthesis
The synthesis of highly functionalized fluoroaromatics often relies on multi-step processes that may involve harsh conditions or hazardous reagents. Future research will likely focus on developing more sustainable and efficient catalytic methods for the synthesis of 1-Chloro-4,5-difluoro-2-methoxybenzene and its analogs.
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F bonds and other transformations under mild conditions. mdpi.com This strategy could be explored for the late-stage fluorination of chloro-methoxybenzene precursors, potentially offering improved regioselectivity and functional group tolerance. mdpi.com Furthermore, flow chemistry presents an opportunity for safer and more scalable synthesis, particularly when handling potentially hazardous fluorinating agents. mdpi.com Innovations in transition-metal catalysis, which have already revolutionized the synthesis of fluorinated compounds, will continue to provide more efficient and selective pathways. cas.cn For instance, developing catalysts that can directly and selectively chlorinate or fluorinate methoxybenzene precursors in the desired positions would represent a significant advancement.
| Catalytic Strategy | Potential Advantages | Relevant Precursors |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source (visible light). | Dichloro- or difluoro-methoxybenzene derivatives. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Intermediates requiring hazardous fluorinating or chlorinating agents. |
| Advanced Pd/Ni Catalysis | High efficiency and selectivity for C-F and C-Cl bond formation. | Substituted anisoles or dihalobenzenes. |
High-Throughput Screening for Novel Reactivities
The reactivity of this compound is not extensively documented. High-throughput screening (HTS) offers a powerful platform to rapidly explore its chemical space and discover novel transformations. sigmaaldrich.com Automated HTS systems can perform thousands of reactions on a nanomole scale, allowing for the efficient screening of a wide array of catalysts, reagents, and reaction conditions with minimal material consumption. scienceintheclassroom.org
A primary focus for HTS would be to explore the reactivity of the C-Cl bond. Libraries of palladium and nickel catalysts, ligands, and bases could be screened for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. sigmaaldrich.comnih.govacs.orgyoutube.com This would rapidly identify optimal conditions for creating new C-C, C-N, and C-O bonds at this position. acs.org Additionally, HTS can be employed to investigate the potential for C-H functionalization at the unsubstituted C6 position, or even the activation of the typically inert C-F bonds under specific catalytic conditions. Desorption electrospray ionization mass spectrometry (DESI-MS) can be used for the rapid analysis of these reaction arrays, accelerating the discovery process significantly. nih.govpurdue.edu
| Reaction Type | Variables to Screen (via HTS) | Potential Products |
| Suzuki-Miyaura Coupling | Pd/Ni catalysts, phosphine (B1218219) ligands, bases, solvents. | Biaryl compounds, alkylated derivatives. nih.govnih.gov |
| Buchwald-Hartwig Amination | Pd/Ni catalysts, ligands (e.g., BINAP), bases (e.g., Cs2CO3). nih.gov | N-aryl amines and heterocycles. researchgate.net |
| C-H Activation | Rh/Ir/Pd catalysts, directing groups, oxidants. | Annulated ring systems, further substituted derivatives. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and reaction prediction. For a molecule like this compound, ML models can be trained to predict its reactivity in various chemical transformations. For example, models have been developed to accurately predict the regioselectivity of electrophilic aromatic substitutions on complex substituted benzenes with high accuracy. rsc.orgresearchgate.netacs.org Such a tool could forecast the most likely position of nitration, halogenation, or Friedel-Crafts reactions on the molecule, guiding synthetic efforts and avoiding trial-and-error experimentation.
Furthermore, ML can accelerate the discovery of new derivatives with desired properties. By training models on datasets of molecules and their associated biological or material properties, AI can suggest novel modifications to the this compound scaffold. These generative models can explore a vast chemical space to identify derivatives with optimized characteristics, such as enhanced binding affinity to a biological target or specific electronic properties for material applications. acs.orgnih.gov
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
| Regioselectivity Prediction | Molecular structure (SMILES), quantum mechanical descriptors. researchgate.netacs.org | Most probable site of electrophilic attack. | Reduces synthetic trial-and-error; accelerates derivatization. |
| Reaction Outcome Prediction | Reactants, reagents, and conditions. | Major product(s) and potential yield. | Optimizes reaction conditions and identifies viable synthetic routes. nih.gov |
| Generative Molecular Design | Scaffold structure, desired property endpoints (e.g., bioactivity, electronic properties). | Novel derivative structures with high predicted performance. | Accelerates the design of new functional molecules. |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique electronic properties imparted by the fluorine atoms make this compound an attractive candidate for interdisciplinary research.
In materials science , fluorinated aromatic compounds are increasingly used in the development of organic light-emitting diodes (OLEDs). acs.orgacs.org Fluorination can tune the HOMO/LUMO energy levels of organic molecules, which is critical for designing efficient charge-transporting and emissive materials. researchgate.net The subject compound could serve as a core building block for novel host materials or emitters in OLED devices. Research in this area would involve synthesizing derivatives and evaluating their photophysical properties and performance in fabricated devices. Controlling the concentration of fluorine-containing components has been shown to improve color uniformity in OLED panels. acs.orgacs.org
In chemical biology , the development of selective chemical probes is essential for studying protein function in complex biological systems. claremont.edu The this compound scaffold could be elaborated into highly specific probes. The fluorine atoms can serve as reporters for ¹⁹F-NMR studies, while the chloro-substituent provides a handle for conjugation to other functional groups, such as affinity tags or reactive moieties for covalent labeling. nih.gov For example, derivatives could be designed as probes for enzymes or receptors where the fluorinated methoxybenzene unit occupies a specific binding pocket.
| Research Area | Role of this compound | Key Properties to Exploit |
| Materials Science (OLEDs) | Precursor for emissive or charge-transport materials. | Electronic effects of fluorine, thermal stability. researchgate.net |
| Chemical Biology (Probes) | Core scaffold for ¹⁹F-NMR or covalent probes. | ¹⁹F NMR signature, modifiable C-Cl bond. nih.govrsc.org |
Unexplored Derivatization and Scaffold Construction Strategies
Beyond standard cross-coupling reactions, there are numerous advanced derivatization strategies that remain unexplored for this compound. These methods could unlock access to novel and complex molecular architectures.
One major avenue is C-H bond activation . The single unsubstituted C-H bond on the aromatic ring is a prime target for direct functionalization. Catalytic methods using rhodium or palladium could enable the coupling of this position with alkenes, alkynes, or other aromatic systems, leading to the construction of polycyclic or highly decorated aromatic compounds. mdpi.com The methoxy (B1213986) group may act as a directing group in some C-H activation reactions, potentially influencing the regioselectivity of such transformations. mdpi.com
The development of novel molecular scaffolds is another promising direction. By using the chloro and C-H positions as orthogonal handles, this compound could be used to construct three-dimensional, C(sp³)-rich structures that serve as bioisosteres for benzene (B151609) rings in medicinal chemistry. nih.gov For instance, sequential coupling reactions could lead to rigid, triptycene-like scaffolds or other complex frameworks with defined geometries. nih.gov Such strategies move beyond simple derivatization to the rational construction of entirely new molecular skeletons for applications in drug discovery and materials science. rsc.orgresearchgate.net
| Derivatization Strategy | Target Position(s) | Potential Synthetic Utility |
| Palladium-Catalyzed C-H Arylation | Unsubstituted C-H position | Synthesis of complex biaryl and poly-aromatic systems. |
| Rhodium-Catalyzed Annulation | C-H and C-Cl bonds | Construction of fused heterocyclic and carbocyclic scaffolds. mdpi.com |
| Sequential Cross-Coupling | C-Cl bond followed by C-H activation | Stepwise construction of multi-substituted, complex molecules. |
Q & A
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), δ 6.82 (d, J=8.5 Hz) | |
| MS (ESI+) | [M+H]⁺ = 195.0 |
Advanced: How do substituent positions (Cl, F, OCH₃) influence the compound’s reactivity in aromatic substitution reactions?
Methodological Answer:
- Electronic Effects :
- Chlorine : Acts as a moderate electron-withdrawing group (EWG) via inductive effect, directing electrophiles to meta/para positions.
- Fluorine : Stronger EWG than Cl but with weaker resonance withdrawal, leading to mixed regioselectivity .
- Methoxy : Electron-donating via resonance, activating ortho/para positions unless sterically hindered .
- Steric Effects : Adjacent fluorine and chlorine atoms may hinder substitution at C-4 and C-5 positions.
- Case Study : In nucleophilic aromatic substitution (SNAr), the methoxy group at C-2 deactivates the ring but directs incoming nucleophiles to C-6 (if activated by EWGs) .
Advanced: What computational tools are suitable for modeling the reactivity of this compound?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio and Reaxys predict feasible synthetic routes using databases of validated reactions .
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for substitution reactions (e.g., SNAr at C-6) .
- Molecular Dynamics (MD) : Model interactions with enzymes or receptors for pharmaceutical applications (e.g., fluorine’s role in binding affinity) .
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | B3LYP/6-31G(d,p) | Geometry optimization |
| Solvent Model | PCM (CHCl₃) | Solvation effects |
| Reaction Barrier | ΔG‡ ~25–30 kcal/mol | SNAr feasibility |
Data Contradiction: How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
